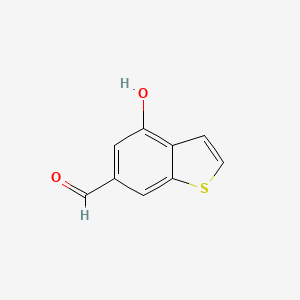

4-Hydroxy-1-benzothiophene-6-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxy-1-benzothiophene-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S/c10-5-6-3-8(11)7-1-2-12-9(7)4-6/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLDVUYKYMDLCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=CC(=CC(=C21)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Hydroxy-1-benzothiophene-6-carbaldehyde chemical properties

An In-Depth Technical Guide to 4-Hydroxy-1-benzothiophene-6-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Introduction

The benzo[b]thiophene scaffold is a privileged heterocyclic structure central to medicinal chemistry and materials science.[1][2] Its derivatives are integral to a range of pharmaceuticals, demonstrating activities as anti-cancer, anti-microbial, and anti-inflammatory agents.[2] This guide provides a comprehensive technical overview of a specific, functionalized derivative: this compound. This molecule, featuring both a nucleophilic hydroxyl group and an electrophilic aldehyde, represents a versatile building block for the synthesis of complex molecular architectures.

While extensive literature exists for the benzothiophene core, specific experimental data for the 4-hydroxy-6-carbaldehyde isomer is not consolidated in major chemical databases. Therefore, this whitepaper synthesizes information from closely related analogues, established chemical principles, and predictive models to provide a robust and practical guide for researchers in drug discovery and synthetic chemistry. We will delve into its molecular profile, predicted spectroscopic signatures, a plausible synthetic pathway, its chemical reactivity, and its potential as a strategic intermediate in the development of novel therapeutic agents.

Molecular Profile and Physicochemical Properties

This compound is an aromatic heterocyclic compound. The structure consists of a bicyclic system where a benzene ring is fused to a thiophene ring. A hydroxyl (-OH) group is substituted at the C4 position, and a carbaldehyde (-CHO) group is at the C6 position. These functional groups dictate the molecule's chemical behavior and synthetic utility.

Caption: Structure of this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Hydroxybenzo[b]thiophene-6-carboxaldehyde |

| CAS Number | Not assigned in searched databases |

| Molecular Formula | C₉H₆O₂S |

| Molecular Weight | 178.21 g/mol [3] |

| Physicochemical Property | Predicted Value / Observation |

| Appearance | Predicted to be a pale yellow or off-white solid. |

| Melting Point | Data not available. Expected to be significantly higher than the parent benzothiophene (32 °C) due to hydrogen bonding capabilities.[4] |

| Solubility | Predicted to have low solubility in water but good solubility in organic solvents such as DMSO, DMF, acetone, and alcohols.[5] |

| XLogP3 | ~2.0-2.5 (Estimated by analogy to isomers and related structures). |

Spectroscopic Characterization (Predicted)

For unambiguous identification and quality control, a combination of spectroscopic techniques is essential. The following section details the predicted spectral data based on the compound's structure and data from analogous molecules.

| Technique | Predicted Signature | Rationale |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~10.5-11.5 (s, 1H, -OH)δ ~9.9 (s, 1H, -CHO)δ ~8.2-8.5 (m, 2H, Ar-H)δ ~7.4-7.8 (m, 2H, Ar-H) | The phenolic proton is acidic and exchanges with D₂O; its shift is solvent-dependent. The aldehyde proton appears as a characteristic singlet far downfield.[6] The four aromatic protons on the benzothiophene core will appear as distinct signals, with their specific shifts and coupling patterns determined by the electronic effects of the -OH and -CHO groups. |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ ~191 (C=O)δ ~155-160 (C-OH)δ ~115-145 (8 Ar-C) | The aldehyde carbonyl carbon is highly deshielded.[6] The carbon bearing the hydroxyl group (C4) will also be downfield. The remaining eight aromatic carbons will resonate in the typical range for benzothiophenes. |

| FT-IR (ATR, cm⁻¹) | 3400-3200 (broad, strong)~2820 and ~2720 (medium, sharp)1700-1680 (strong, sharp)1600-1450 (multiple, medium) | Corresponds to the O-H stretching vibration, broadened by hydrogen bonding.[7] These two bands are the characteristic C-H stretch of an aldehyde (Fermi doublet).[7] This is the C=O stretching vibration of the aromatic aldehyde.[8] Aromatic C=C ring stretching vibrations. |

| Mass Spectrometry (EI) | m/z 178 [M]⁺m/z 177 [M-H]⁺m/z 149 [M-CHO]⁺ | The molecular ion peak corresponding to the exact mass. A common fragmentation is the loss of a proton. Loss of the formyl radical is a primary fragmentation pathway for aromatic aldehydes. |

Proposed Synthesis and Methodology

A robust and scalable synthesis is critical for downstream applications. The most logical and efficient approach to synthesize this compound is via the electrophilic formylation of a 4-hydroxy-1-benzothiophene precursor using the Vilsmeier-Haack reaction.[9][10]

Causality Behind Experimental Design: The Vilsmeier-Haack reaction is ideal for this transformation because the substrate, 4-hydroxy-1-benzothiophene, is an electron-rich heterocycle.[11][12] The hydroxyl group is a powerful activating group that directs electrophilic substitution. The Vilsmeier reagent (a chloroiminium salt generated in situ from POCl₃ and DMF) is a mild electrophile, which reduces the likelihood of side reactions compared to harsher Friedel-Crafts conditions.[9] The key challenge is regioselectivity; the hydroxyl group and the thiophene sulfur atom will both influence the site of formylation. While substitution at C7 is also possible, careful control of reaction conditions and subsequent chromatographic purification can isolate the desired C6 isomer.

Caption: Proposed synthetic workflow via Vilsmeier-Haack reaction.

Step-by-Step Experimental Protocol:

-

Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C with an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Substrate Addition: Dissolve 4-hydroxy-1-benzothiophene (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

-

Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully quench by pouring it onto crushed ice. Add a saturated aqueous solution of sodium acetate until the pH is neutral (pH ~7). This step hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the this compound isomer.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS, comparing the results to the predicted spectral data.

Chemical Reactivity and Derivatization Potential

The bifunctional nature of this compound makes it a highly valuable platform for generating diverse compound libraries. The primary reactive sites are the aldehyde, the phenolic hydroxyl group, and the aromatic ring system.

Caption: Key derivatization pathways for the title compound.

-

Reactions of the Aldehyde Group: The aldehyde is a versatile electrophilic handle.

-

Oxidation: It can be readily oxidized to the corresponding 4-hydroxy-1-benzothiophene-6-carboxylic acid, a useful analog for SAR studies.[13]

-

Reduction: Reduction with agents like sodium borohydride will yield the 6-(hydroxymethyl) derivative.

-

Condensation Reactions: The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines) or with hydrazines to form hydrazones.[14] These reactions are fundamental in dynamic combinatorial chemistry and for creating compounds with potential antimicrobial or anticancer activities.[14]

-

-

Reactions of the Hydroxyl Group: The phenolic hydroxyl group is a key site for modification.

-

O-Alkylation/O-Acylation: It can be converted to ethers or esters to modulate properties like lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design.

-

-

Reactions of the Benzothiophene Ring: The electron-rich ring can undergo further electrophilic aromatic substitution, although the existing activating (-OH) and deactivating (-CHO) groups will direct incoming electrophiles to specific positions, primarily C5 and C7.

Applications in Medicinal Chemistry and Drug Development

The benzothiophene core is a cornerstone of modern drug discovery.[1][4] Its rigid, planar structure and electron-rich nature allow for favorable interactions with a wide range of biological targets.[1]

A Versatile Synthetic Intermediate: this compound is not just a single compound but a strategic starting point. Its dual functionality allows for orthogonal chemical modifications, enabling the rapid synthesis of a diverse library of related molecules.[15] For instance:

-

Scaffold for Bioactive Moieties: The aldehyde can be used to link the benzothiophene core to other known pharmacophores (e.g., pyrazoles, pyrimidines) via hydrazone or enamine linkages to create novel hybrid molecules with potentially synergistic activities.[14][15]

-

Modulation of Pharmacokinetics: The hydroxyl group can be alkylated with various chains (e.g., polyethylene glycol, long-chain alkyls) to fine-tune the pharmacokinetic profile (absorption, distribution, metabolism, excretion) of a lead compound.

-

Structure-Activity Relationship (SAR) Studies: By systematically modifying the -OH and -CHO groups, medicinal chemists can probe the specific interactions between the molecule and its biological target, leading to the rational design of more potent and selective drugs.[2]

The rich chemistry of this scaffold makes it an invaluable tool for generating molecular diversity, a key strategy in identifying novel hits in high-throughput screening campaigns and advancing lead optimization programs.

References

-

An overview of benzo[b]thiophene-based medicinal chemistry. (2022). Semantic Scholar. [Link]

-

Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (n.d.). National Institutes of Health (NIH). [Link]

-

An overview of benzo [b] thiophene-based medicinal chemistry. (2023). ResearchGate. [Link]

-

An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

-

4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde. (n.d.). PubChem. [Link]

-

4-Hydroxybenzo[b]thiophene-6-carboxylic acid. (n.d.). PubChem. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). PharmaTutor. [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health (NIH). [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

-

Studies in sulfur heterocycles. Part 16. Use of 7-hydroxy-1-benzothiophene in the synthesis of substituted benzothiophene derivatives and tricyclic compounds incorporating a fused thiophene ring. (1993). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Benzo(b)thiophene-5-carboxaldehyde. (n.d.). PubChem. [Link]

-

4-hydroxy-1-benzothiophene-2-carbaldehyde (C9H6O2S). (n.d.). PubChemLite. [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Organic Chemistry Data. [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. [Link]

-

Benzothiophene. (n.d.). Wikipedia. [Link]

-

BENZOTHIOPHENE. (2021). YouTube. [Link]

-

(PDF) Benzo[b]thiophene-2-carbaldehyde. (2014). ResearchGate. [Link]

-

Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). Royal Society of Chemistry. [Link]

-

Benzo(B)Thiophene. (n.d.). PubChem. [Link]

-

FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... (n.d.). ResearchGate. [Link]

-

Benzothiophenes. (n.d.). AMERICAN ELEMENTS. [Link]

-

Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde | C9H6O2S | CID 11182957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzothiophene - Wikipedia [en.wikipedia.org]

- 5. books.rsc.org [books.rsc.org]

- 6. rsc.org [rsc.org]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. ijpcbs.com [ijpcbs.com]

- 13. 4-Hydroxybenzo[b]thiophene-6-carboxylic acid | C9H6O3S | CID 82372262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. globalresearchonline.net [globalresearchonline.net]

spectroscopic analysis of 4-Hydroxy-1-benzothiophene-6-carbaldehyde

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Hydroxy-1-benzothiophene-6-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. As a molecule featuring a fused aromatic system with hydroxyl and aldehyde functional groups, its characterization demands a multi-faceted analytical approach. This document offers field-proven insights and detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure data integrity and reproducibility. The guide is intended for researchers, scientists, and drug development professionals requiring a robust methodology for the definitive characterization of complex organic molecules.

Molecular Structure and Overview

This compound possesses a rigid, planar benzothiophene core. The electron-donating hydroxyl (-OH) group at the C-4 position and the electron-withdrawing aldehyde (-CHO) group at the C-6 position create a distinct electronic environment that governs the molecule's spectroscopic behavior. A thorough understanding of this structure is the foundation for interpreting the spectral data that follows.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for unambiguous assignment.

¹H NMR Spectroscopy: Analysis and Prediction

The proton NMR spectrum will reveal the number of distinct protons, their electronic environments, and their spatial relationships through spin-spin coupling. The choice of solvent is critical; aprotic solvents like CDCl₃ may result in a broad, non-distinct signal for the hydroxyl proton, while DMSO-d₆ can enable its observation as a sharp singlet and confirm its presence via D₂O exchange.

Causality in Signal Assignment:

-

Aldehyde Proton (H-C=O): This proton is highly deshielded by the anisotropic effect of the carbonyl group and will appear as a singlet far downfield.

-

Aromatic Protons: The protons on the benzene ring (H-5 and H-7) and the thiophene ring (H-2 and H-3) will appear in the aromatic region. Their precise chemical shifts are modulated by the electronic effects of the -OH and -CHO substituents. H-5 is ortho to the electron-withdrawing aldehyde group, shifting it downfield. H-7 is ortho to the fused ring junction. The thiophene protons, H-2 and H-3, will appear as doublets due to coupling with each other.

-

Hydroxyl Proton (-OH): This is a labile proton whose chemical shift is concentration and solvent-dependent. In DMSO-d₆, it will appear as a distinct singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-(C=O) | 9.9 - 10.1 | s (singlet) | - | Highly deshielded by C=O anisotropy. |

| OH | 9.5 - 11.0 | s (singlet), broad | - | Labile proton, solvent-dependent. |

| H-5 | 8.1 - 8.3 | d (doublet) | J ≈ 1.5-2.0 Hz | Deshielded by ortho -CHO group; small meta coupling to H-7. |

| H-7 | 7.9 - 8.1 | d (doublet) | J ≈ 1.5-2.0 Hz | Ortho to fused ring; small meta coupling to H-5. |

| H-2 | 7.7 - 7.9 | d (doublet) | J ≈ 5.0-5.5 Hz | Thiophene proton coupled to H-3. |

| H-3 | 7.3 - 7.5 | d (doublet) | J ≈ 5.0-5.5 Hz | Thiophene proton coupled to H-2. |

¹³C NMR Spectroscopy: Analysis and Prediction

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment.

Causality in Signal Assignment:

-

Carbonyl Carbon (C=O): The aldehyde carbon is the most deshielded carbon and will appear furthest downfield.

-

Aromatic Carbons: Carbons bonded to heteroatoms (C-4, C-3a, C-7a) will have distinct shifts. C-4, attached to the hydroxyl group, will be shielded relative to other aromatic carbons. Quaternary carbons will typically show lower intensity peaks.

Table 2: Predicted ¹³C NMR Chemical Shifts (101 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C-6 (CHO) | 190 - 192 | Aldehyde carbonyl carbon. |

| C-4 (C-OH) | 155 - 158 | Aromatic carbon attached to electron-donating -OH group. |

| C-7a | 138 - 141 | Quaternary carbon at ring junction. |

| C-3a | 135 - 138 | Quaternary carbon at ring junction adjacent to sulfur. |

| C-6 | 133 - 135 | Aromatic carbon attached to electron-withdrawing -CHO group. |

| C-2 | 128 - 130 | Thiophene CH carbon. |

| C-7 | 125 - 127 | Aromatic CH carbon. |

| C-5 | 122 - 124 | Aromatic CH carbon. |

| C-3 | 120 - 122 | Thiophene CH carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to clearly observe the labile hydroxyl proton.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Following this, acquire a proton-decoupled ¹³C NMR spectrum.

-

Validation: To confirm the hydroxyl proton, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The disappearance of the -OH signal validates its assignment.

-

Advanced Experiments (Optional): For unambiguous assignment, perform 2D NMR experiments such as COSY (to confirm H-H couplings) and HSQC/HMBC (to correlate protons with their attached carbons and neighboring carbons).[1]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality in Peak Assignment:

-

O-H Stretch: The hydroxyl group will produce a characteristic broad absorption band at high wavenumbers due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aldehyde C-H stretch gives two characteristic, weaker bands around 2850 and 2750 cm⁻¹.

-

C=O Stretch: The aldehyde carbonyl group will produce a very strong, sharp absorption band in the fingerprint region. Its position is influenced by conjugation with the aromatic ring.

-

C=C Stretches: Aromatic ring stretching vibrations will appear as a series of absorptions in the 1600-1450 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

|---|---|---|---|

| O-H stretch (H-bonded) | 3200 - 3500 | Strong, Broad | Presence of the hydroxyl group. |

| Aromatic C-H stretch | 3050 - 3150 | Medium | sp² C-H bonds of the aromatic system. |

| Aldehyde C-H stretch | 2820 - 2880 & 2720 - 2780 | Weak to Medium | Fermi resonance, characteristic of aldehydes. |

| C=O stretch (conjugated) | 1670 - 1690 | Strong, Sharp | Conjugated aldehyde carbonyl group. |

| Aromatic C=C stretch | 1550 - 1610 | Medium to Strong | Benzothiophene ring system vibrations. |

| C-O stretch (phenol) | 1200 - 1260 | Strong | Stretching of the C-O bond of the phenol. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Record a background spectrum on the clean ATR crystal to subtract atmospheric (H₂O, CO₂) contributions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum for accurate peak identification. The use of ATR is advantageous as it requires minimal sample preparation compared to KBr pellets.[2][3]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended π-conjugated system of this compound, which includes the fused rings and carbonyl group, is expected to result in strong UV absorption.

Causality in Spectral Features: The benzothiophene core provides a chromophore that absorbs in the UV region.[4][5] The hydroxyl and aldehyde substituents act as auxochromes, modifying the absorption profile. The electron-donating -OH group and electron-withdrawing -CHO group extend the conjugation, causing a bathochromic (red) shift to longer wavelengths compared to the unsubstituted benzothiophene.[6] The spectrum will likely show strong absorptions corresponding to π→π* transitions.

Table 4: Predicted UV-Vis Absorption Maxima

| Solvent | Predicted λmax (nm) | Type of Transition |

|---|

| Ethanol or Methanol | ~250-270 nm and ~320-350 nm | π→π* |

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a spectroscopic grade solvent that does not absorb in the region of interest (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation: Prepare a dilute stock solution of the compound with a known concentration (e.g., 1 mg/mL). From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Data Acquisition: Record a baseline spectrum using a cuvette filled with the pure solvent. Then, record the sample's spectrum over a range of 200-600 nm.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For this compound, Electron Ionization (EI) is a suitable technique.

Causality in Fragmentation: Upon ionization, the molecule forms a molecular ion (M⁺˙). The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses.

-

Molecular Ion (M⁺˙): The molecular weight is 178.22 g/mol . The mass spectrum will show a prominent peak at m/z 178.

-

Isotope Peak (M+2): A key diagnostic feature will be the M+2 peak at m/z 180, with an intensity of approximately 4.2% relative to the M⁺ peak, which is characteristic of a molecule containing one sulfur atom.[7]

-

Key Fragmentations: The most likely fragmentation pathways involve the loss of small, stable neutral molecules or radicals from the functional groups.[8] Common losses for an aromatic aldehyde include H˙ (M-1) and the formyl radical ˙CHO (M-29).[9] Another common fragmentation is the loss of carbon monoxide (CO, M-28).

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Table 5: Predicted Key Fragments in EI-MS

| m/z | Proposed Identity | Rationale |

|---|---|---|

| 180 | [M+2]⁺˙ | Isotopic peak due to ³⁴S. |

| 178 | [M]⁺˙ | Molecular Ion. |

| 177 | [M-H]⁺ | Loss of the acidic phenolic H or aldehydic H. |

| 150 | [M-CO]⁺˙ | Loss of carbon monoxide. |

| 149 | [M-CHO]⁺ | Loss of formyl radical, a common aldehyde fragmentation.[8] |

| 121 | [C₈H₅S]⁺ | Subsequent loss of CO from the m/z 149 fragment. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample (solid or dissolved in a volatile solvent like dichloromethane) into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 40-400.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to predicted pathways and isotopic distributions to confirm the structure.

Integrated Analytical Workflow

Figure 3: Integrated Workflow for Structural Characterization.

By following this workflow, a researcher can systematically acquire and interpret the necessary data. The molecular formula and key heteroatom presence are confirmed by MS. The functional groups identified by IR must correlate with the signals observed in the NMR spectra. Finally, the complete carbon-hydrogen framework from NMR must be consistent with the molecular weight from MS and the conjugated system observed by UV-Vis, leading to an unambiguous structural assignment.

References

- Supplementary Information. (n.d.).

- Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of Applicable Chemistry.

- Manikandan, A., et al. (2020). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. New Journal of Chemistry.

-

Vaitkūnaitė, A., et al. (2024). Modulation of Properties in[10]Benzothieno[3,2-b][10]benzothiophene Derivatives through Sulfur Oxidation. MDPI.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Absorption and emission spectra of benzothiophene (red) in comparison to thiophene (blue) and benzene (green). Retrieved January 19, 2026, from [Link]

-

SpectraBase. (n.d.). Benzo(b)thiophene - Optional[ATR-IR] - Spectrum. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Structure of 3-substituted benzothiophenes which are used as drugs and drug candidates. Retrieved January 19, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzo[b]thiophene. NIST WebBook. Retrieved January 19, 2026, from [Link]

-

SpectraBase. (n.d.). Benzo(b)thiophene - Optional[FTIR] - Spectrum. Retrieved January 19, 2026, from [Link]

- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Inform

- Naeem, S., et al. (2023). Use of benzothiophene ring to improve the photovoltaic efficacy of cyanopyridinone-based organic chromophores: a DFT study. RSC Publishing.

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 19, 2026, from [Link]

- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Deriv

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

- El-Metwaly, N., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. NIH.

- El-Metwaly, N., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. PubMed.

- Mass Spectrometry: Fragment

- Raza, H., et al. (2024).

- Joshi, S., et al. (2012). Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides. European Journal of Chemistry.

- 4-Hydroxybenzoic acid derivatives synthesis and characteriz

-

National Center for Biotechnology Information. (n.d.). Benzo(B)Thiophene. PubChem. Retrieved January 19, 2026, from [Link]

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE.

- Bullock, E., et al. (2025). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system.

- de Oliveira, P. F., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.

- Roy, A., et al. (2023). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions.

- Al-Jubair, N., et al. (2022). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PMC - PubMed Central.

Sources

- 1. preprints.org [preprints.org]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Use of benzothiophene ring to improve the photovoltaic efficacy of cyanopyridinone-based organic chromophores: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. whitman.edu [whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. minio.scielo.br [minio.scielo.br]

An In-depth Technical Guide to 4-Hydroxy-1-benzothiophene-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Hydroxy-1-benzothiophene-6-carbaldehyde, a promising heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to its structural motifs, this molecule is a valuable scaffold for the development of novel therapeutic agents. This document details its physicochemical properties, a proposed synthetic route from a commercially available precursor, potential applications in drug discovery, and essential safety and handling protocols.

Core Compound Profile

| Property | Predicted Value |

| Molecular Formula | C₉H₆O₂S |

| Molecular Weight | 178.21 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in organic solvents like DMSO, DMF |

| Boiling Point | Estimated to be > 300 °C |

| Melting Point | Not determined |

Strategic Synthesis Pathway

The synthesis of this compound can be achieved through the selective reduction of its corresponding carboxylic acid, 4-Hydroxybenzo[b]thiophene-6-carboxylic acid. Several methods are available for the reduction of carboxylic acids to aldehydes; however, a two-step process involving the conversion to an activated intermediate followed by a mild reduction is often preferred to prevent over-reduction to the alcohol.[1]

A robust and widely applicable method involves the conversion of the carboxylic acid to an acyl chloride, followed by Rosenmund reduction.[1] However, a more modern and milder alternative is the use of a photoredox-catalyzed reduction with a hydrosilane, which offers high yields and excellent functional group tolerance under mild conditions.[2]

Proposed Synthetic Protocol: Two-Step Reduction via an Activated Ester

This protocol is based on a general method for the reduction of carboxylic acids to aldehydes via an activated triazine ester, followed by catalytic hydrogenation.[3] This method is advantageous due to its mild reaction conditions, which are compatible with the phenolic hydroxyl group.

Step 1: Activation of the Carboxylic Acid

The carboxylic acid is first converted to a reactive 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) ester.

-

Reagents and Materials:

-

4-Hydroxybenzo[b]thiophene-6-carboxylic acid

-

2-Chloro-4,6-dimethoxy-1,3,5-triazine

-

N-methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a solution of 2-chloro-4,6-dimethoxy-1,3,5-triazine in anhydrous DCM, add N-methylmorpholine at 0 °C under an inert atmosphere.

-

A white precipitate of N-methylmorpholine hydrochloride will form.

-

To this suspension, add a solution of 4-Hydroxybenzo[b]thiophene-6-carboxylic acid in anhydrous DCM dropwise.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours.

-

The formation of the activated ester can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture containing the activated ester is used directly in the next step without isolation.

-

Step 2: Reduction of the Activated Ester to the Aldehyde

The activated ester is then reduced to the corresponding aldehyde using a palladium catalyst and a hydrogen source.

-

Reagents and Materials:

-

Reaction mixture from Step 1

-

Palladium on activated carbon (10% Pd/C)

-

Hydrogen gas (H₂) balloon or a hydrogenation apparatus

-

Anhydrous Ethanol (EtOH)

-

Celite® for filtration

-

-

Procedure:

-

To the reaction mixture containing the activated ester, add a catalytic amount of 10% Pd/C.

-

The reaction flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation setup).

-

The reaction is stirred vigorously at room temperature under a hydrogen atmosphere.

-

The progress of the reduction should be carefully monitored by TLC to avoid over-reduction to the alcohol.[3]

-

Once the starting material is consumed and the desired aldehyde is the major product, the reaction is stopped.

-

The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification

The crude this compound can be purified using several methods:

-

Column Chromatography: Purification on silica gel using a gradient of ethyl acetate in hexanes is a standard method for aromatic aldehydes.[4]

-

Bisulfite Adduct Formation: For aldehydes that are difficult to purify, forming a solid bisulfite adduct can be an effective method. The aldehyde is reacted with a saturated solution of sodium bisulfite, and the resulting solid adduct is filtered, washed, and then treated with a base (e.g., sodium bicarbonate solution) to regenerate the pure aldehyde.[5]

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and hydroxyl (O-H) functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Applications in Drug Discovery and Medicinal Chemistry

Benzothiophene and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[6][7][8] The presence of the benzothiophene core in approved drugs such as Raloxifene (for osteoporosis) and Zileuton (an anti-asthmatic) highlights their therapeutic importance.[6]

The diverse pharmacological activities attributed to benzothiophene derivatives include:

The introduction of a hydroxyl and a carbaldehyde group at the 4- and 6-positions of the benzothiophene scaffold in this compound provides key functionalities for further chemical modifications. The aldehyde group can readily undergo various reactions, such as reductive amination, Wittig reactions, and condensations, to generate a diverse library of derivatives for biological screening. The phenolic hydroxyl group can also be modified to improve pharmacokinetic properties.

This compound, therefore, represents a valuable starting material for the synthesis of novel drug candidates targeting a range of diseases.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound and its precursors. While a specific Material Safety Data Sheet (MSDS) is not available for the target compound, the safety profile can be inferred from related thiophene derivatives.[9][10]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]

-

Protect from light and moisture.

-

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

Visualizations

Synthetic Pathway Diagram

Caption: Proposed two-step synthesis of this compound.

Logical Workflow for Drug Discovery

Caption: Drug discovery workflow utilizing the target compound as a key intermediate.

References

- Zhang, M., Li, N., Tao, X., Ruzi, R., Yu, S., & Zhu, C. (2017). Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis.

- Various Authors. (2016). How can carboxylic acid be safely reduced to aldehyde? Quora.

- Various Authors. Reduction of carboxyl compounds to aldehydes. Organic Chemistry Portal.

- Falorni, M., Giacomelli, G., Porcheddu, A., & Taddei, M. (1999). A simple method for the reduction of carboxylic acids to aldehydes or alcohols using H2 and Pd/C. The Journal of Organic Chemistry, 64(24), 8962-8964.

- Functionalization and properties investigations of benzothiophene deriv

- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.). NJ.gov.

- Niu, D., Liu, B., Zhang, Z., Chu, X., Yang, Y., Shen, J., Qi, W., & Zhang, Y. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1156-1161.

- beta-elemene (1R,2R,4S)-1-methyl-2,4-di(prop-1-en-2-yl)-1-vinylcyclohexane. (n.d.). The Good Scents Company.

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv

- Design, Synthesis, Biocompatibility, molecular docking and molecular dynamics studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc Domains. (n.d.). PubMed.

- Thiophene SDS, 110-02-1 Safety D

- 18.

- Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evalu

- Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. (n.d.). New Journal of Chemistry (RSC Publishing).

- Is it possible to purify aldehyde by column? Is there any other method to do purification?. (2015).

- Showing Compound beta-Elemene (FDB014577). (2010). FooDB.

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv

- Reduction carboxylic acid to aldehyde. (2012).

- Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences.

- Safety evaluation of substituted thiophenes used as flavoring ingredients. (n.d.). EFSA.

- CAS 33880-83-0: Elemene. (n.d.). CymitQuimica.

- Benzothiophenes. (n.d.). Fisher Scientific.

- How to convert carboxylic acids to aldehydes in ONE STEP?. (2021). Reddit.

- Thiophenes and their Benzo Derivatives: Reactivity. (n.d.).

- 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde. (n.d.). Chem-Impex.

- 2-(Tributylstannyl)thiophene. (n.d.). Santa Cruz Biotechnology.

- 33880-83-0, (±)-β-Elemene Formula. (n.d.). ECHEMI.

- Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024).

- Purifying aldehydes?. (2015). Reddit.

- US6437144B2 - Methods for the preparation of 4-hydroxy benzothiophene. (n.d.).

- Beta-Elemene. (n.d.). PubChem.

- SAFETY D

- Purification and Properties of Reductases for Aromatic Aldehydes and Ketones

- US9018421B2 - Separation of aromatic aldehydes. (2012).

- Helical thienothiophene (TT) and benzothieno–benzothiophene (BTBT) derivatives: synthesis, structural characterization and semiconducting properties. (2022).

- Ambeed.

Sources

- 1. quora.com [quora.com]

- 2. Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Reduction of carboxylic acids to aldehydes , Hive Novel Discourse [chemistry.mdma.ch]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]

- 7. benthamdirect.com [benthamdirect.com]

- 8. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nj.gov [nj.gov]

- 10. echemi.com [echemi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 4-Hydroxy-1-benzothiophene-6-carbaldehyde: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Hydroxy-1-benzothiophene-6-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to serve as an essential resource for professionals engaged in the research and development of novel therapeutics and functional materials.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene, a bicyclic aromatic compound consisting of a benzene ring fused to a thiophene ring, represents a privileged scaffold in drug discovery.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1] The structural rigidity and electron-rich nature of the benzothiophene core make it an ideal framework for designing molecules that can effectively interact with various biological targets. The introduction of hydroxyl and carbaldehyde functionalities at specific positions on this scaffold, as in the case of this compound, offers versatile handles for further chemical modifications and the potential for targeted biological activity.

Molecular Structure and Properties

The molecular structure of this compound is characterized by the benzothiophene core with a hydroxyl group at the 4-position and a carbaldehyde (formyl) group at the 6-position. This substitution pattern significantly influences the molecule's electronic properties, reactivity, and potential for intermolecular interactions.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆O₂S | - |

| Molecular Weight | 178.21 g/mol | [3] |

| IUPAC Name | This compound | - |

| Canonical SMILES | C1=CC(=C2C=CSC2=C1C=O)O | [3] |

| InChI Key | JXQGDDMZTWHASG-UHFFFAOYSA-N | [3] |

Synthesis Protocols

Route 1: Formylation of 4-Hydroxy-1-benzothiophene

This approach involves the initial synthesis of the 4-hydroxy-1-benzothiophene core, followed by the introduction of the aldehyde group at the 6-position via an electrophilic aromatic substitution.

Step 1: Synthesis of 4-Hydroxy-1-benzothiophene

The synthesis of 4-hydroxy-1-benzothiophene can be achieved through various methods, with a common approach being the cyclization of a substituted thiophene precursor.[4]

Step 2: Formylation via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[5][6][7][8] Given the activating nature of the hydroxyl group on the benzothiophene ring, this reaction is a viable option for introducing the aldehyde group.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxy-1-benzothiophene (1 equivalent) in a suitable solvent such as ethanol.

-

Add a solution of sodium hydroxide (4 equivalents) in water.

-

Heat the mixture to 60-70°C with vigorous stirring.

-

Slowly add chloroform (3 equivalents) dropwise over a period of 1 hour.

-

After the addition is complete, continue to heat the reaction mixture under reflux for 2-3 hours.

-

Cool the reaction to room temperature and acidify with dilute hydrochloric acid until the solution is acidic to litmus paper.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Synthetic workflow for the formylation of 4-hydroxy-1-benzothiophene.

Route 2: Reduction of 4-Hydroxybenzo[b]thiophene-6-carboxylic acid

This route utilizes the commercially available or synthetically accessible 4-Hydroxybenzo[b]thiophene-6-carboxylic acid as the starting material.[9][10][11] The carboxylic acid can be reduced to the corresponding aldehyde.

Experimental Protocol:

-

Activate the carboxylic acid group of 4-Hydroxybenzo[b]thiophene-6-carboxylic acid (1 equivalent) by converting it to an acid chloride using thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).

-

In a separate flask, prepare a solution of a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) in dry tetrahydrofuran (THF) at -78°C.

-

Slowly add the solution of the acid chloride to the reducing agent at -78°C with constant stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it to obtain the crude product.

-

Purify by column chromatography to yield this compound.

Caption: Synthetic workflow for the reduction of 4-Hydroxybenzo[b]thiophene-6-carboxylic acid.

Spectroscopic Characterization

Precise experimental data for this compound is not widely published. However, based on the known spectral data of analogous compounds, the following characteristic spectroscopic features can be predicted.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.90 | s | 1H | Aldehyde proton (-CHO) |

| ~7.80 | d | 1H | Aromatic proton (H-7) |

| ~7.50 | d | 1H | Aromatic proton (H-5) |

| ~7.30 | d | 1H | Aromatic proton (H-2 or H-3) |

| ~7.10 | d | 1H | Aromatic proton (H-2 or H-3) |

| ~5.50 | br s | 1H | Hydroxyl proton (-OH) |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde Carbonyl (C=O) |

| ~155 | C4-OH |

| ~140-120 | Aromatic Carbons |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2850-2750 | Medium | C-H stretch (aldehyde) |

| 1680-1660 | Strong | C=O stretch (aldehyde) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |

Mass Spectrometry:

The electron impact mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 Da) and carbon monoxide (CO, 28 Da).

Reactivity and Potential Applications

The presence of three key functional features—the benzothiophene core, the hydroxyl group, and the aldehyde group—endows this compound with a rich and versatile reactivity profile.

-

The Aldehyde Group: This group can readily undergo nucleophilic addition reactions, oxidation to a carboxylic acid, and reduction to an alcohol. It is also a key participant in condensation reactions to form Schiff bases, chalcones, and other heterocyclic systems.[12]

-

The Hydroxyl Group: As a phenolic hydroxyl group, it is weakly acidic and can be deprotonated to form a phenoxide. It can also undergo etherification and esterification reactions. Its electron-donating nature activates the aromatic ring towards electrophilic substitution.

-

The Benzothiophene Core: The aromatic system can undergo electrophilic substitution reactions, with the position of substitution being directed by the existing substituents.

These reactive sites make this compound a valuable intermediate for the synthesis of a diverse library of more complex molecules. Given the known biological activities of benzothiophene derivatives, this compound holds significant potential as a building block in the development of novel therapeutic agents, particularly in the areas of oncology, inflammation, and infectious diseases.[13][14]

Conclusion

This compound is a structurally intriguing molecule with considerable synthetic potential. While specific data for this compound is sparse in the current literature, this guide provides a robust framework for its synthesis, characterization, and further exploration. The outlined protocols, based on well-established chemical principles, offer a reliable starting point for researchers. The predicted spectroscopic data serves as a valuable reference for the structural elucidation of this and related compounds. As the exploration of novel heterocyclic scaffolds continues to be a cornerstone of modern drug discovery, compounds like this compound are poised to play an important role in the development of the next generation of therapeutic agents.

References

-

SynArchive. Reimer-Tiemann Formylation. [Link]

-

PubChem. 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde. [Link]

-

Wikipedia. Reimer–Tiemann reaction. [Link]

-

Grokipedia. Reimer–Tiemann reaction. [Link]

-

PubChem. 4-Hydroxybenzo[b]thiophene-6-carboxylic acid. [Link]

-

ResearchGate. Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. [Link]

-

Bentham Science. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Sciencemadness.org. the reimer-tiemann reaction. [Link]

-

Asian Journal of Chemistry. Synthesis and Pharmacological Evaluation of 4-Hydroxybenzothiophene-6-carboxylic Acid Derivatives as NSAIDs. [Link]

-

Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link]

-

ResearchGate. Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. [Link]

- Google Patents.

-

Organic Chemistry Portal. Benzothiophene synthesis. [Link]

-

Royal Society of Chemistry. Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. [Link]

-

SciELO México. Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction. [Link]

-

ResearchGate. Synthesis, Single Crystal Structure and Spectroscopic Aspects of Benzo[b]thiophene-3-carbaldehyde Based Chalcones. [Link]

-

Wikipedia. Benzothiophene. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Benzothiophene: Assorted Bioactive Effects. [Link]

-

NIH. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. [Link]

-

European Journal of Chemistry. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. [Link]

-

European Journal of Chemistry. Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. [Link]

Sources

- 1. Benzothiophene - Wikipedia [en.wikipedia.org]

- 2. books.rsc.org [books.rsc.org]

- 3. 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde | C9H6O2S | CID 11182957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US6437144B2 - Methods for the preparation of 4-hydroxy benzothiophene - Google Patents [patents.google.com]

- 5. synarchive.com [synarchive.com]

- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Hydroxybenzo[b]thiophene-6-carboxylic acid | C9H6O3S | CID 82372262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. ijpcbs.com [ijpcbs.com]

- 14. 4-Hydroxybenzo[B]Thiophene-5-Carboxylic Acid [myskinrecipes.com]

Unveiling the Therapeutic Potential of 4-Hydroxy-1-benzothiophene-6-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Foreword: Navigating the Landscape of Benzothiophene Chemistry in Drug Discovery

The benzothiophene scaffold is a cornerstone in medicinal chemistry, renowned for its structural versatility and broad pharmacological profile.[1] Derivatives of this heterocyclic system have demonstrated a remarkable array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2][3] This guide focuses on a specific, yet underexplored derivative, 4-Hydroxy-1-benzothiophene-6-carbaldehyde. While direct and extensive research on this particular molecule is nascent, this document serves as an in-depth technical exploration of its potential biological activities. By examining the established pharmacology of structurally analogous compounds, we aim to provide a predictive framework and a practical roadmap for researchers, scientists, and drug development professionals to unlock the therapeutic promise of this intriguing molecule. Our analysis will be grounded in the synthesis of the core benzothiophene structure and will extrapolate potential mechanisms of action and experimental validation strategies based on robust data from closely related analogues.

The Benzothiophene Core: Synthesis and Chemical Properties

The synthetic route to the 4-hydroxy-1-benzothiophene core is a critical first step in exploring its biological potential. While various methods exist for the synthesis of benzothiophene derivatives, a common and effective approach involves the Stobbe condensation followed by cyclization.[2][4]

A plausible synthetic pathway to the 4-hydroxy-1-benzothiophene backbone can be conceptualized as follows:

Figure 2: Proposed mechanism of anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assay

A foundational experiment to assess the anticancer potential of this compound is the in vitro cytotoxicity assay.

-

Cell Lines: A panel of human cancer cell lines should be selected, representing different cancer types (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, HT-29 for colon cancer).

-

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay is a standard colorimetric method to determine cell viability.

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours).

-

After the incubation period, add the MTT or SRB reagent and incubate further.

-

Solubilize the formazan crystals (for MTT) or the protein-bound dye (for SRB).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Table 1: Hypothetical IC50 Values for this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MDA-MB-231 | Breast | 5.2 |

| A549 | Lung | 8.7 |

| HT-29 | Colon | 12.1 |

| U87MG | Glioblastoma | 6.5 |

Anti-inflammatory Activity

Derivatives of 4-hydroxybenzothiophene-6-carboxylic acid have been reported to possess anti-inflammatory and analgesic activities. [5]This suggests that this compound may also exhibit similar properties.

Proposed Mechanism of Action: The anti-inflammatory effects of many compounds are mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating inflammatory signaling pathways such as the NF-κB pathway. [6][7]The phenolic hydroxyl group on the benzothiophene ring could act as a radical scavenger, contributing to antioxidant and anti-inflammatory effects.

Figure 3: Proposed anti-inflammatory mechanism of action.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay is a common in vitro method to screen for anti-inflammatory activity.

-

Cell Line: RAW 264.7 murine macrophage cell line is frequently used.

-

Methodology:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated but untreated cells. The IC50 value for NO inhibition can then be determined.

Antimicrobial Activity

The benzothiophene nucleus is a key component of several antimicrobial drugs. [8]Schiff bases derived from the closely related 4-hydroxy-6-carboxhydrazino benzothiophene have shown antibacterial activity. [2] Proposed Mechanism of Action: The antimicrobial mechanism of benzothiophene derivatives may involve the disruption of the bacterial cell membrane and interference with essential metabolic pathways. [9]The aldehyde functionality of the target compound could react with amino groups of proteins and enzymes on the bacterial cell surface or within the cell, leading to a loss of function and cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be used.

-

Methodology: The broth microdilution method is a standard technique.

-

Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 2: Hypothetical MIC Values for this compound

| Microorganism | Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 16 |

| Escherichia coli | Gram-negative Bacteria | 32 |

| Candida albicans | Fungus | 8 |

Future Directions and Concluding Remarks

This technical guide has outlined the significant therapeutic potential of this compound based on a comprehensive analysis of its structural analogs. The proposed anticancer, anti-inflammatory, and antimicrobial activities are supported by a strong body of evidence for the broader benzothiophene class of compounds.

The immediate next steps for any research program focused on this molecule should involve its chemical synthesis and subsequent validation of the predicted biological activities using the detailed experimental protocols provided herein. Further investigations should also include structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising scaffold. In silico modeling and target identification studies will be crucial to elucidate the precise molecular mechanisms underlying its biological effects.

While the journey from a promising scaffold to a clinically approved drug is long and challenging, this compound represents a compelling starting point for the development of novel therapeutics with the potential to address significant unmet medical needs.

References

- Akolkar, N. R., Darekar, P., & Prabhu, V. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. [Link: Not available]

- Rao, V. R., et al. (2006). Synthesis and Pharmacological Study of Some Novel Schiff Bases of 4-Hydroxy 6-Carboxhydrazino Benzothiophene Analogs. Science Alert. [Link: https://scialert.net/abstract/?doi=jpt.2007.1.12]

- Benchchem. (n.d.). 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde. [Link: https://www.benchchem.com/product/bcm398765]

- Gaber, M., et al. (2019). Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate. [Link: https://www.researchgate.

- Attimarad, M., et al. (2005). Synthesis and pharmacological evaluation of 4-hydroxybenzothiophene-6-carboxylic acid derivatives as NSAIDs. ResearchGate. [Link: https://www.researchgate.

- Lim, H., et al. (2011). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. ResearchGate. [Link: https://www.researchgate.net/publication/287313838_Anti-Inflammatory_Anti-Angiogenic_and_Anti-Nociceptive_Activities_of_4-Hydroxybenzaldehyde]

- Keglevich, G., et al. (2022). Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. MDPI. [Link: https://www.mdpi.com/1420-3049/27/22/7808]

- Osolinski, K., et al. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Basic and Clinical Physiology and Pharmacology. [Link: https://www.degruyter.com/document/doi/10.1515/jbcpp-2020-0435/html]

- Keglevich, G., et al. (2022). Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. ResearchGate. [Link: https://www.researchgate.

- Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. MDPI. [Link: https://www.mdpi.com/1420-3049/27/19/6638]

- Alsawaleha, S. K., et al. (2023). Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. University of Sharjah. [Link: Not available]

- Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of Heterocyclic Chemistry. [Link: https://www.researchgate.net/publication/275956044_Synthesis_and_Antimicrobial_Activity_of_Benzothiophene_Substituted_Coumarins_Pyrimidines_and_Pyrazole_as_New_Scaffold]

- Wang, L., et al. (2016). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Organic & Biomolecular Chemistry. [Link: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01691a]

- Benchchem. (n.d.). 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde. [Link: https://www.benchchem.com/product/bcm398765]

- König, B., et al. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters. [Link: https://pubs.acs.org/doi/10.1021/ol302893z]

- Li, Y., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry. [Link: https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00373b]

- Patel, D., et al. (2023). Synthesis and in vitro Evaluation of Novel Thiophene Derivatives. Journal of Drug Delivery and Therapeutics. [Link: https://jddtonline.info/index.php/jddt/article/view/5879]

- Kumar, A., et al. (2023). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. The Journal of Organic Chemistry. [Link: https://pubs.acs.org/doi/10.1021/acs.joc.2c02685]

- El-Sayed, W. A., et al. (2018). Synthesis and Antimicrobial Activities of Some New Heterocyclic Derivatives from 4-Hydroxy-6-methylquinoline-3-carbaldehyde. Pure and Applied Chemistry. [Link: https://pac.pure.elsevier.com/en/publications/synthesis-and-antimicrobial-activities-of-some-new-heterocyclic--4]

- Liu, X., et al. (2023). Metabolites with Anti-Inflammatory Activities Isolated from the Mangrove Endophytic Fungus Dothiorella sp. ZJQQYZ-1. MDPI. [Link: https://www.mdpi.com/1660-3397/21/5/288]

- Jayachandran, E., et al. (2012). Syntheses, Characterization and In-Vitro Anti-Inflammatory Activity of Some Novel Thiophenes. CABI Digital Library. [Link: https://www.cabidigitallibrary.org/doi/full/10.5555/20123351939]

- Islam, M. R., et al. (2024). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida - Research Portal. [Link: https://uwf.

- El-Gendy, B. E. D. M., et al. (2020). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b02012]

- de Oliveira, R. G., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. [Link: https://www.mdpi.com/1420-3049/26/14/4346]

Sources

- 1. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US6437144B2 - Methods for the preparation of 4-hydroxy benzothiophene - Google Patents [patents.google.com]

- 6. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of 4-Hydroxy-1-benzothiophene-6-carbaldehyde Derivatives: A Technical Guide for Medicinal Chemists

Introduction: The Benzothiophene Scaffold as a Privileged Structure in Drug Discovery

Benzothiophene, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry.[1][2] Its rigid structure and potential for diverse functionalization have made it a "privileged scaffold," appearing in a multitude of biologically active compounds.[3] Marketed drugs such as the selective estrogen receptor modulator (SERM) Raloxifene , the antifungal agent Sertaconazole , and the 5-lipoxygenase inhibitor Zileuton all feature the benzothiophene core, highlighting its therapeutic versatility.[1][2] The inherent aromaticity and the presence of a sulfur atom contribute to favorable pharmacokinetic properties and diverse target interactions.[4]

This guide focuses on a specific, promising class of benzothiophene derivatives: those bearing a hydroxyl group at the 4-position and a carbaldehyde (formyl) group at the 6-position. The 4-hydroxy group can act as a crucial hydrogen bond donor and/or acceptor, mimicking the phenolic hydroxyls found in many endogenous ligands and drugs. The 6-carbaldehyde group serves as a versatile chemical handle for the synthesis of a wide array of derivatives, such as Schiff bases and hydrazones, enabling the exploration of structure-activity relationships (SAR) in depth. This strategic combination of functionalities opens avenues for the development of novel therapeutic agents across various disease areas, including infectious diseases and oncology.[5][6]

This technical guide will provide a comprehensive overview of the synthesis, derivatization, and biological evaluation of 4-hydroxy-1-benzothiophene-6-carbaldehyde derivatives, offering field-proven insights and detailed protocols for researchers in drug discovery.

Synthesis of the this compound Core

The synthesis of the title scaffold can be approached through a multi-step sequence, beginning with the construction of the 4-hydroxy-1-benzothiophene core, followed by the introduction of the 6-carbaldehyde group.

Synthesis of the 4-Hydroxy-1-benzothiophene Core

A robust method for the preparation of 4-hydroxy-1-benzothiophene involves a cyclocarbonylation reaction.[7] This approach, while requiring specialized equipment for handling carbon monoxide under pressure, offers an efficient route to the core structure.

Conceptual Workflow for the Synthesis of 4-Hydroxy-1-benzothiophene:

Caption: Synthesis of the 4-Hydroxy-1-benzothiophene Core.

Experimental Protocol: Synthesis of 1-(Thiophen-2-yl)allyl acetate (Precursor to Cyclocarbonylation) [7]

-

To a solution of thiophene-2-carbaldehyde (1.00 mol) in THF (100 ml) at -20°C, add vinylmagnesium chloride solution (1.7 M in THF, 650 ml) dropwise, maintaining the temperature between -20 and -25°C.

-

After the addition is complete, allow the reaction mixture to warm to 0°C and stir for 20 minutes.

-

To the resulting suspension, add acetic anhydride (1.30 mol) at approximately 0°C.

-

Remove the cooling bath and stir for 1 hour.

-

Quench the reaction by adding deionized water (400 ml) at 10-15°C.

-

Stir the biphasic mixture for an additional hour at room temperature.

-

Transfer the mixture to a separatory funnel with the aid of hexane (500 ml).

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude 1-(thiophen-2-yl)allyl acetate, which can be used in the subsequent cyclocarbonylation step.

Introduction of the 6-Carbaldehyde Group: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][8] The 4-hydroxy-1-benzothiophene core, being an activated aromatic system, is a suitable substrate for this transformation. The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3]

Mechanism of the Vilsmeier-Haack Reaction:

Caption: Vilsmeier-Haack Formylation of 4-Hydroxy-1-benzothiophene.

Generalized Protocol for Vilsmeier-Haack Formylation of 4-Hydroxy-1-benzothiophene: [9]

-

In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place phosphorus oxychloride (1.5 eq) in anhydrous DMF (5 volumes).

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of 4-hydroxy-1-benzothiophene (1 eq) in anhydrous DMF (2 volumes) dropwise with stirring, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by TLC.

-